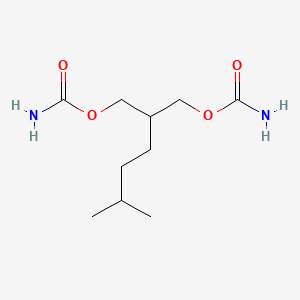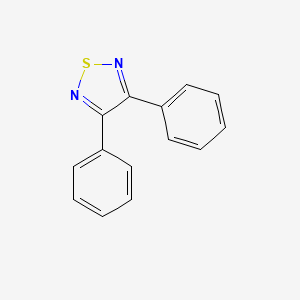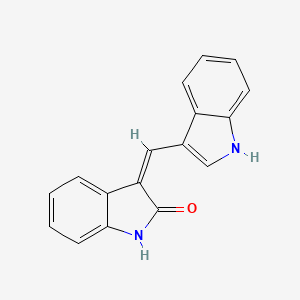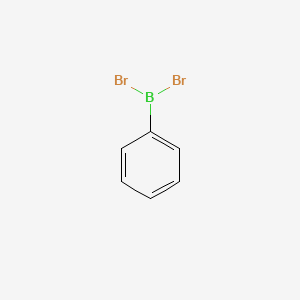
1,3-Propanediol, 2-isopentyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-isopentyl-, dicarbamate: is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-isopentyl-, dicarbamate can be achieved through several methods. One common approach involves the urethane exchange method, where the compound is synthesized by reacting 2-isopentyl-1,3-propanediol with a suitable carbamate precursor . Another method involves the controlled action of phosgene on 2-isopentyl-1,3-propanediol to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation in standard reactors capable of sustaining high pressures. The final reaction involves the conversion of the intermediate dichlorocarbonate derivative to the dicarbamate using anhydrous ammonia or aqueous ammonium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Propanediol, 2-isopentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
1,3-Propanediol, 2-isopentyl-, dicarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-isopentyl-, dicarbamate involves its interaction with molecular targets and pathways. It is known to modulate the activity of γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. Additionally, it may interact with voltage-gated ion channels, such as sodium (Na+) and potassium (K+) channels, influencing their activity .
Comparaison Avec Des Composés Similaires
Felbamate: Another dicarbamate compound with anticonvulsant properties.
Meprobamate: A carbamylated derivative of propanediol used as an anxiolytic and sedative.
Carisbamate: An anticonvulsant with a similar mechanism of action.
Uniqueness: 1,3-Propanediol, 2-isopentyl-, dicarbamate is unique due to its specific molecular structure and its ability to modulate both GABA receptors and ion channels. This dual mechanism of action distinguishes it from other similar compounds, which may primarily target only one type of receptor or channel .
Propriétés
Numéro CAS |
25462-26-4 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-5-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)3-4-8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14) |
Clé InChI |
DOJDFJNRVHUVFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)

![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)



![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

